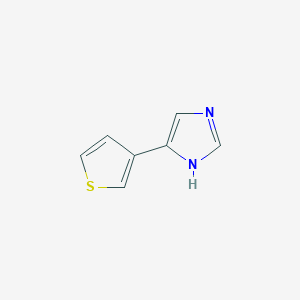

4-thiophen-3-yl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

5-thiophen-3-yl-1H-imidazole |

InChI |

InChI=1S/C7H6N2S/c1-2-10-4-6(1)7-3-8-5-9-7/h1-5H,(H,8,9) |

InChI Key |

UMRSYUHFHBCLFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiophen 3 Yl 1h Imidazole and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the 4-thiophen-3-yl-1H-imidazole core relies heavily on established principles of heterocyclic chemistry, which have been adapted and refined over time. These methods include foundational cyclocondensation reactions as well as more advanced multi-component and one-pot strategies that offer improvements in efficiency and structural diversity.

Cyclocondensation Reactions for Imidazole (B134444) Ring Formation

Cyclocondensation reactions represent a fundamental and widely used approach for the formation of the imidazole ring. A common strategy involves the reaction of an α-haloketone with a source of ammonia, typically formamide, which provides the remaining two nitrogen atoms and one carbon atom required to close the ring.

In a typical procedure analogous to the synthesis of related aryl-imidazoles, 2-bromo-1-(thiophen-3-yl)ethanone would serve as the key precursor. The reaction of this α-bromoketone with formamide under elevated temperatures leads to the formation of the 4-(thiophen-3-yl)-1H-imidazole ring system nih.gov. This method is advantageous due to the directness of the approach and the availability of the starting materials.

Table 1: Example of Cyclocondensation for a Thienyl-Imidazole Derivative

| Precursor | Reagent | Product | Yield | Reference |

|---|

Note: Data presented is for the 2-thienyl isomer, but the methodology is directly applicable to the 3-thienyl target.

Multi-Component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. These reactions are highly valued for their efficiency, atom economy, and ability to generate libraries of structurally diverse compounds beilstein-journals.org.

The synthesis of tetrasubstituted imidazole derivatives, for instance, can be achieved through a four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium source (such as ammonium acetate) researchgate.netacs.org. By employing thiophene-3-carboxaldehyde as the aldehyde component in this type of reaction, a diverse range of 4-(thiophen-3-yl)-1H-imidazole derivatives can be synthesized. The other components can be varied to introduce different substituents at other positions of the imidazole ring, making MCRs a highly flexible strategy for creating derivatives with varied electronic and steric properties researchgate.net.

One-Pot Synthetic Protocols in this compound Synthesis

One-pot syntheses, which often encompass MCRs, streamline synthetic processes by avoiding the isolation and purification of intermediate compounds, thereby saving time, reagents, and reducing waste. Several one-pot methods are applicable to the synthesis of the target scaffold.

An efficient one-pot, solvent-free procedure has been developed for synthesizing 2,4,5-triaryl-1H-imidazoles. This reaction involves heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate asianpubs.org. Substituting the aromatic aldehyde with thiophene-3-carboxaldehyde in this protocol provides a direct route to 2,5-diaryl-4-(thiophen-3-yl)-1H-imidazole derivatives. The reactions proceed smoothly under mild heating (e.g., 70 °C) and typically result in high yields asianpubs.org. The simplicity and environmentally friendly nature of this solvent-free approach make it an attractive option for large-scale synthesis asianpubs.org.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to conduct reactions with higher efficiency, selectivity, and under milder conditions. Both metal-based and acid-mediated catalytic systems have been successfully applied to the synthesis of imidazole heterocycles.

Metal-Catalyzed Strategies (e.g., Copper, Palladium)

Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, catalyzed by palladium complexes, is a prominent method for linking heterocyclic rings nih.gov. This strategy can be employed to construct the this compound framework in a convergent manner. For example, the coupling of thiophene-3-boronic acid with a 4-halo-1H-imidazole (e.g., 4-bromo-1H-imidazole) in the presence of a palladium catalyst and a base would yield the desired product nih.gov.

Copper-catalyzed reactions, such as the Ullmann condensation, can also be utilized, particularly for forming carbon-nitrogen bonds, which can be relevant in the synthesis of N-substituted imidazole derivatives beilstein-journals.org. Heterogeneous catalysts, such as palladium complexes immobilized on solid supports, offer the additional advantages of easy separation and recyclability, contributing to more sustainable synthetic processes nih.gov.

Table 2: Metal-Catalyzed Cross-Coupling Approach

| Reaction Type | Thiophene (B33073) Component | Imidazole Component | Catalyst System | Product |

|---|

Acid-Mediated Transformations

Acid catalysis provides an alternative, metal-free approach to promote the synthesis of imidazole rings. An expedient route for constructing tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction acs.org. In this methodology, an acid such as pivalic acid (PivOH) catalyzes the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate acs.org.

The reaction proceeds smoothly under heating in a solvent mixture like DMSO/H₂O, accommodating a wide range of functional groups on the starting materials to produce the imidazole scaffolds in good to excellent yields acs.org. The use of thiophene-3-carboxaldehyde as the aldehyde component in this acid-promoted reaction provides a direct and metal-free pathway to the corresponding 4-(thiophen-3-yl)-1H-imidazole derivatives.

Table 3: Summary of Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| 2-bromo-1-(thiophen-3-yl)ethanone | Precursor |

| Formamide | Reagent |

| 4-(thiophen-2-yl)-1H-imidazole | Analogous Product |

| 2-bromo-1-(thiophen-2-yl)ethanone | Analogous Precursor |

| Benzil | Reagent (1,2-dicarbonyl) |

| Thiophene-3-carboxaldehyde | Reagent (Aldehyde) |

| Ammonium acetate | Reagent (Ammonia Source) |

| Thiophene-3-boronic acid | Reagent (Coupling) |

| 4-Bromo-1H-imidazole | Reagent (Coupling) |

| Palladium tetrakis(triphenylphosphine) | Catalyst |

| Pivalic acid | Catalyst |

Heterogeneous Catalysis and Green Chemistry Considerations in the Synthesis of this compound

The synthesis of imidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. Heterogeneous catalysts are central to this approach, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. researchgate.net

One-pot, multi-component reactions are particularly favored for constructing the imidazole core, as they improve atom economy and reduce waste by minimizing intermediate separation and purification steps. researchgate.net For the synthesis of a thiophene-substituted imidazole like this compound, a potential pathway involves the condensation of a 1,2-dicarbonyl compound (like a thienyl-glyoxal), an aldehyde, and an ammonia source.

Several types of heterogeneous catalysts have proven effective for such transformations.

Zeolites and Mesoporous Silica: Materials like Zeolite H-ZSM-22 and sulfonic acid-functionalized SBA-15 have been successfully employed as solid acid catalysts. researchgate.net Their well-defined pore structures and high surface areas can enhance reaction rates and selectivity. These catalysts are typically used under solvent-free or minimal-solvent conditions, further bolstering the green credentials of the synthesis. researchgate.net For instance, H-ZSM-22 has been used for the one-pot synthesis of tetrasubstituted imidazoles, demonstrating high yields in short reaction times (15-30 minutes). researchgate.net

Metal-Organic Frameworks (MOFs): MOFs, such as MIL-101(Cr), serve as highly efficient and recyclable catalysts. Their crystalline nature and tunable porosity allow for precise control over the catalytic environment. In the synthesis of 2,4,5-trisubstituted imidazoles, MIL-101(Cr) has been shown to be effective in very small quantities (e.g., 5 mg per mmol of reactant) under solvent-free conditions, with the catalyst being reusable for multiple cycles with only a slight decrease in activity. mdpi.com

Deep Eutectic Solvents (DESs): A novel approach combines the roles of solvent and catalyst. Ternary deep eutectic solvents, for example, one composed of dimethyl urea, SnCl₂, and HCl, have been used for the one-pot synthesis of imidazole derivatives. nih.gov These systems are attractive due to their low cost, biodegradability, and recyclability. nih.gov

The application of these green methodologies offers a sustainable alternative to traditional synthetic routes that often rely on homogeneous catalysts, harsh reaction conditions, and stoichiometric amounts of hazardous reagents.

Table 1: Examples of Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Zeolite H-ZSM-22 | Benzil, Aldehyde, Amine, Ammonium Acetate | Solvent-free, 140°C | High yield, short reaction time (15-30 min), recyclable. researchgate.net |

| SBA-Pr-SO3H | Benzil, Aldehyde, Ammonium Acetate | Solvent-free | Recyclable, easy to handle, high efficiency. researchgate.net |

| MIL-101(Cr) | Benzil, Aldehyde, Ammonium Acetate | Solvent-free, 120°C | Low catalyst loading, short reaction time (10 min), reusable. mdpi.com |

| Ternary DES | Diketone, Aldehyde, Amine, Ammonium Acetate | Mild conditions | Dual role as solvent and catalyst, biodegradable, recyclable. nih.gov |

Strategies for Functionalization and Derivatization of this compound

Once the core this compound structure is synthesized, further functionalization can be achieved at several positions to modulate its properties. The most common sites for derivatization are the nitrogen atoms of the imidazole ring and the carbon atoms of the thiophene ring.

N-Functionalization Routes

The imidazole ring contains a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3). The N-1 position is readily deprotonated and can be functionalized via alkylation, arylation, and acylation reactions.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. This is typically achieved by treating the parent imidazole with a base followed by an alkylating agent.

Reaction Conditions: A variety of bases can be employed, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). beilstein-journals.org Alkaline carbons (activated carbon exchanged with Na, K, or Cs) have also been reported as effective basic catalysts for N-alkylation, particularly under dry media conditions. researchgate.net

Alkylating Agents: A wide range of alkyl halides (e.g., iodomethane, benzyl bromide, butyl bromide) can be used to introduce corresponding alkyl, benzyl, or other functionalized chains. beilstein-journals.orgresearchgate.net The N-alkylation strategy has been shown to improve solubility while maintaining the planarity of related oligothiophene/imidazole systems. nih.gov

N-Arylation: The formation of a C-N bond between the imidazole nitrogen and an aromatic ring is a key transformation. Modern cross-coupling reactions are the preferred methods for this purpose.

Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic method has been significantly improved. Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) with a ligand in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgorganic-chemistry.org The reaction can be performed with aryl halides (iodides, bromides) or arylboronic acids. Heterogeneous catalysts like copper(I) oxide or copper-exchanged fluorapatite allow for milder, room-temperature reactions. organic-chemistry.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysis offers a highly general and efficient route for N-arylation. A palladium precursor (e.g., Pd₂(dba)₃) is used with a specialized phosphine ligand and a base to couple the imidazole with aryl halides or triflates. This method is known for its excellent functional group tolerance and can achieve complete N-1 selectivity in unsymmetrical imidazoles. mit.edu

Table 2: Representative N-Functionalization Strategies for Imidazoles

| Reaction Type | Reagents & Catalyst | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | 1. NaH 2. Alkyl Halide (R-X) | THF or DMF | 0°C to rt | 1-Alkyl-4-(thiophen-3-yl)-1H-imidazole |

| N-Arylation (Cu-cat.) | Aryl Halide (Ar-X), CuI, Ligand, Base (Cs₂CO₃) | DMSO | 60-120°C | 1-Aryl-4-(thiophen-3-yl)-1H-imidazole organic-chemistry.org |

| N-Arylation (Pd-cat.) | Aryl Halide (Ar-X), Pd₂(dba)₃, Ligand, Base (NaOtBu) | Toluene or Dioxane | 80-110°C | 1-Aryl-4-(thiophen-3-yl)-1H-imidazole mit.edu |

Substitution Patterns on the Thiophene Ring

The thiophene ring in this compound is susceptible to substitution, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The imidazole group at the 3-position acts as a deactivating group for electrophilic aromatic substitution, but substitution is still possible, likely directed to the C-2 or C-5 positions.

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophiles. wikipedia.org The most reactive positions are C-2 and C-5.

Halogenation: Bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like THF or CCl₄, which typically leads to selective monobromination at the C-2 or C-5 position.

Nitration: Nitration of thiophene requires milder conditions than for benzene to avoid side reactions. rsc.org A common reagent is nitric acid in acetic anhydride. rsc.org

Acylation (Friedel-Crafts): Acyl groups can be introduced using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., SnCl₄) or under milder conditions using phosphoric acid. uobaghdad.edu.iq

Metal-Catalyzed Cross-Coupling Reactions: To introduce aryl, heteroaryl, or alkyl groups with high precision, cross-coupling reactions are invaluable. This first requires halogenation of the thiophene ring (e.g., at the C-2 or C-5 position) to create a handle for coupling.

Suzuki-Miyaura Coupling: A brominated or iodinated thiophene derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃). This is a highly versatile method for forming C-C bonds. rsc.orgresearchgate.net

Stille Coupling: This reaction couples the halogenated thiophene with an organostannane reagent (e.g., tributylstannyl derivative) using a palladium catalyst. It is known for its tolerance of a wide range of functional groups. researchgate.net

Negishi Coupling: An organozinc reagent, formed from the halogenated thiophene, is coupled with another aryl or alkyl halide in the presence of a palladium or nickel catalyst. researchgate.net

Table 3: Potential Functionalization Reactions on the Thiophene Ring

| Reaction Type | Reagents & Catalyst | Target Position | Product Type |

|---|---|---|---|

| Bromination | NBS | C-2 or C-5 | 4-(2-Bromo-thiophen-3-yl)-1H-imidazole |

| Nitration | HNO₃ / Acetic Anhydride | C-2 or C-5 | 4-(2-Nitro-thiophen-3-yl)-1H-imidazole |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | C-2 or C-5 (pre-brominated) | 4-(2-Aryl-thiophen-3-yl)-1H-imidazole |

| Stille Coupling | Aryl-Sn(Bu)₃, Pd catalyst | C-2 or C-5 (pre-brominated) | 4-(2-Aryl-thiophen-3-yl)-1H-imidazole |

Advanced Spectroscopic and Crystallographic Characterization of 4 Thiophen 3 Yl 1h Imidazole Analogues

X-ray Diffraction Studies of 4-thiophen-3-yl-1H-imidazole Crystal Structures

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. unimi.it For compounds like this compound and its analogues, this method provides precise information on molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. Such detailed structural insights are fundamental to understanding the material's physicochemical properties.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the molecular structure and absolute configuration of crystalline compounds. unimi.itspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom within the unit cell—the fundamental repeating unit of the crystal lattice. This analysis yields critical parameters including the unit cell dimensions (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group.

While the specific crystallographic data for this compound is not publicly available, analysis of its close structural analogues provides significant insight into the expected crystallographic features. For instance, studies on thiophene- and imidazole-containing heterocyclic compounds reveal a predisposition for monoclinic crystal systems. nih.govresearchgate.netresearchgate.net

| Parameter | 2-(2-Thienyl)-4,5-dihydro-1H-imidazole nih.gov | 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione researchgate.net |

|---|---|---|

| Chemical Formula | C₇H₈N₂S | C₇H₈N₄S₂ |

| Formula Weight | 152.21 | 212.29 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 6.1321 (2) | 7.6904 (4) |

| b (Å) | 11.5663 (3) | 13.0429 (7) |

| c (Å) | 10.0098 (3) | 9.0220 (4) |

| α (°) | 90 | 90 |

| β (°) | 90.154 (1) | 90.081 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 709.95 (4) | 904.95 (8) |

| Z | 4 | 4 |

| Temperature (K) | 100.0 (1) | 100 |

The crystal packing of thiophene-imidazole analogues is directed by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π–π stacking. nih.govnih.govsemanticscholar.org The imidazole (B134444) ring, with its N-H donor and sp²-hybridized nitrogen acceptor, is a potent participant in hydrogen bonding. nih.gov

In the crystal structure of 2-(2-Thienyl)-4,5-dihydro-1H-imidazole, intermolecular N—H···N and C—H···N hydrogen bonds are key features. nih.gov These interactions link adjacent molecules into one-dimensional chains. The structure is further stabilized by weaker C—H···π interactions, where a hydrogen atom interacts with the π-electron cloud of the thiophene (B33073) ring. nih.gov Similarly, for 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the packing is dominated by N—H···S and N—H···N hydrogen bonds, which form distinct inversion dimers. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govtandfonline.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and partitioning of different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the prevalence of specific interactions.

Significant contributions also arise from contacts involving heteroatoms, such as C···H, N···H, and S···H, underscoring the importance of hydrogen bonding and other directed interactions in the crystal assembly. nih.govnih.govuzicps.uz

| Intermolecular Contact Type | Contribution (%) in a Thiophene-Pyrimidine Analogue nih.gov |

|---|---|

| H···H | 43.0 |

| C···H / H···C | 16.9 |

| N···H / H···N | 11.3 |

| S···H / H···S | 10.9 |

The red spots on the Hirshfeld surface mapped over dnorm highlight contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while other regions denote weaker van der Waals contacts. nih.gov This quantitative assessment provides a comprehensive understanding of the forces that dictate the supramolecular architecture of these crystalline solids.

Computational and Theoretical Investigations of 4 Thiophen 3 Yl 1h Imidazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a robust and widely used computational method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation and derive the electronic structure and related properties of the molecule.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 4-thiophen-3-yl-1H-imidazole, this involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value |

|---|---|

| C-C bond length (inter-ring) | ~1.47 Å |

| C-N bond lengths (imidazole) | ~1.32 - 1.38 Å |

| C-S bond lengths (thiophene) | ~1.72 Å |

| C-C bond angles (imidazole) | ~106 - 110° |

| C-C-S bond angles (thiophene) | ~112° |

Note: These are estimated values based on computational studies of similar thiophene (B33073) and imidazole-containing compounds.

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule irjweb.comresearchgate.net. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates higher reactivity and lower stability nih.gov. For thiophene- and imidazole-containing compounds, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be distributed across both rings or localized on the imidazole (B134444) moiety, depending on the substitution pattern. Computational studies on analogous imidazole derivatives have reported HOMO-LUMO energy gaps in the range of 4.5 to 5.0 eV irjweb.comresearchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.0 to -1.5 |

Note: These are estimated values based on DFT calculations of similar heterocyclic compounds.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

Vibrational Frequencies: The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching in the imidazole ring (around 3100-3200 cm⁻¹), C-H stretching in both rings (around 3000-3100 cm⁻¹), C=C and C=N stretching within the rings (around 1400-1600 cm⁻¹), and C-S stretching in the thiophene ring (around 600-700 cm⁻¹) researchgate.netnih.gov.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). For this compound, the proton (¹H) NMR spectrum would be expected to show distinct signals for the protons on the imidazole and thiophene rings. The imidazole N-H proton would likely appear as a broad signal at a higher chemical shift. The carbon (¹³C) NMR spectrum would provide information about the carbon skeleton of the molecule. Theoretical calculations on similar imidazole and thiophene derivatives have shown good agreement with experimental NMR data nih.govrsc.org.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | ~7.8 - 8.2 | ~135 - 140 |

| Imidazole C5-H | ~7.0 - 7.4 | ~115 - 120 |

| Thiophene C2-H | ~7.3 - 7.7 | ~120 - 125 |

| Thiophene C4-H | ~7.1 - 7.5 | ~125 - 130 |

| Thiophene C5-H | ~7.2 - 7.6 | ~120 - 125 |

Note: These are estimated ranges based on experimental and computational data for related imidazole and thiophene compounds.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These parameters provide insights into the molecule's behavior in chemical reactions irjweb.com.

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / 2η.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Computational studies on similar heterocyclic systems have utilized these descriptors to compare the reactivity of different derivatives nih.gov.

Table 4: Predicted Global Reactivity Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.0 - 6.5 |

| Electron Affinity (EA) | 1.0 - 1.5 |

| Electronegativity (χ) | 3.5 - 4.0 |

| Chemical Hardness (η) | 2.25 - 2.5 |

| Chemical Softness (S) | 0.20 - 0.22 |

Note: These are estimated values based on DFT calculations for related compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular bonding and electronic interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values.

In the MESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, indicating their electrophilic character. The thiophene ring is also expected to show regions of negative potential due to the electron-rich nature of the sulfur atom and the π-system. MESP analysis of related imidazole compounds has confirmed the nucleophilic nature of the imidazole nitrogen atoms orientjchem.org.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational flexibility and dynamic nature of molecules over time. For thiophene-imidazole derivatives, MD simulations can elucidate the preferred spatial arrangements of the thiophene and imidazole rings relative to each other, the stability of different conformers, and the interactions of the molecule with its surrounding environment, such as solvent molecules or a protein binding pocket.

In a study on novel imidazole derivatives as potential Cyclooxygenase-2 (COX-2) inhibitors, MD simulations were employed to analyze the stability and conformational changes of the protein-ligand complexes nih.gov. Key metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) were calculated to assess the dynamic behavior of the ligand within the enzyme's active site nih.gov. Such analyses, while not specific to this compound, highlight the methodology that would be used to understand its conformational landscape and how it adapts upon binding to a biological target. The simulations can reveal stable conformations and the energetic barriers between them, providing a comprehensive view of the molecule's dynamic behavior.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are instrumental in predicting how a ligand like this compound might interact with a biological target at the atomic level. These computational techniques are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking studies on various thiophene-imidazole derivatives have been conducted to predict their binding modes and estimate their binding affinities to different protein targets. For instance, in the context of SARS-CoV-2, thiophene-imidazole compounds were investigated as potential inhibitors of key viral proteins such as the main protease (Mpro), spike protein (Spro), and RNA-dependent RNA polymerase (RdRp) nih.gov. The docking studies revealed specific interactions, such as hydrogen bonds and aromatic interactions, between the ligands and amino acid residues in the active sites of these proteins nih.gov.

One notable thiophene-imidazole derivative, designated as C12, exhibited a high binding affinity for Mpro (−7.7 kcal/mol) and RdRp (−7.8 kcal/mol) nih.gov. Another derivative, C11, showed the highest binding affinity for Spro (−7.1 kcal/mol) nih.gov. These interactions often involve key residues such as HIS 41 and CYS 145 in Mpro nih.gov.

Similarly, in a study targeting the Salmonella typhi cell invasion protein SipA, a thiophene derivative (Compound A11) demonstrated a strong binding affinity of -7.8 kcal/mol, forming conventional hydrogen bonds with LYS35 and THR247 residues in the binding pocket researchgate.net.

The binding energies and key interactions for representative thiophene-imidazole derivatives from these studies are summarized in the table below.

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiophene-imidazole C12 | SARS-CoV-2 Mpro | -7.7 | HIS 41, CYS 145 |

| Thiophene-imidazole C12 | SARS-CoV-2 RdRp | -7.8 | Not specified |

| Thiophene-imidazole C11 | SARS-CoV-2 Spro | -7.1 | ASN 501 |

| Thiophene derivative A11 | Salmonella typhi SipA | -7.8 | LYS35, THR247 |

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For thiophene-containing compounds, computational approaches help in understanding how modifications to the molecular structure affect binding affinity and efficacy.

The thiophene ring is often explored in medicinal chemistry as a bioisosteric replacement for a phenyl ring nih.gov. This substitution can improve physicochemical properties, metabolic stability, and binding affinity nih.gov. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between the drug and its receptor nih.gov.

Computational SAR studies on thiophene-imidazole derivatives can involve generating a library of related structures with different substituents on the thiophene or imidazole rings. By performing docking studies on these analogs and comparing their predicted binding affinities, researchers can identify key structural features that contribute to biological activity. For example, the presence of specific functional groups at certain positions on the thiophene or imidazole ring may lead to more favorable interactions with the target protein, thus increasing the compound's potency.

In studies of thiophene derivatives as antimicrobial agents, SAR analyses have revealed that the presence of an imidazole side chain can be essential for activity against both Gram-positive and Gram-negative bacteria nih.gov. Computational docking can rationalize these findings by showing how the imidazole moiety interacts with the target enzyme, for instance, by forming critical hydrogen bonds or salt bridges.

While a specific computational SAR study for this compound is not available, the principles derived from studies on analogous compounds provide a framework for how such an investigation would proceed. By systematically modifying the structure of this compound in silico and evaluating the impact of these changes on its binding to a target of interest, a predictive SAR model can be developed to guide the synthesis of more potent and selective analogs.

Research into Advanced Applications of 4 Thiophen 3 Yl 1h Imidazole Derivatives Excluding Clinical

Mechanistic Investigations of Biological Activities (Non-Clinical Focus)

The unique structural combination of a thiophene (B33073) ring and an imidazole (B134444) ring imparts a wide range of biological activities to these derivatives. Researchers are actively investigating the molecular and cellular mechanisms that underpin these properties.

Derivatives of 4-thiophen-3-yl-1H-imidazole have been identified as potent inhibitors of several key enzyme families, a characteristic attributed to the specific chemical features of the imidazole and thiophene moieties.

Topoisomerase Inhibition: Topoisomerases are critical enzymes in DNA replication and transcription, making them key targets for anticancer agents. nih.gov Thiophene derivatives, particularly those integrated into larger heterocyclic systems like tetrahydrobenzo[b]thiophene, have been shown to inhibit both topoisomerase I and II. researchgate.net The proposed mechanism for some of these compounds involves disrupting the enzymatic activities of topoisomerase II, which prevents the formation of the enzyme-DNA complex without necessarily increasing DNA cleavage. nih.gov

Kinase Inhibition: Protein kinases play a central role in cellular signaling pathways, and their dysregulation is linked to numerous diseases. The thiophene-imidazole scaffold is a common feature in many kinase inhibitors. For instance, imidazo[1,2-a]pyridine-thiophene derivatives have been developed as potent type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Molecular docking studies reveal that the nitrogen in the imidazopyridine core forms a crucial hydrogen bond with the kinase hinge region. nih.gov Similarly, thiophene-pyrazolourea derivatives act as highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a potential target for neurodegenerative diseases. X-ray crystallography has shown these inhibitors bind to the ATP pocket, making key interactions in hydrophobic regions unique to JNK3, which accounts for their isoform selectivity. acs.org

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: IDO1 is an immunoregulatory enzyme that has become a significant therapeutic target. The imidazole ring is a key structural motif for IDO1 inhibition. The first crystal structure of IDO1 was solved in a complex with 4-phenylimidazole (B135205) (4-PI), which revealed that the imidazole nitrogen directly coordinates with the heme iron in the enzyme's active site. nih.govnih.gov The phenyl group of 4-PI occupies an adjacent hydrophobic pocket (pocket A). nih.gov This binding mode serves as a foundational model for designing more potent IDO1 inhibitors based on the imidazole scaffold. nih.govnih.gov

| Derivative Class | Target Enzyme | Mechanism of Inhibition |

| Tetrahydrobenzo[b]thiophene | Topoisomerase I/II | Dual inhibition, potential DNA intercalation. researchgate.net |

| Thiazole (B1198619) Derivatives | Topoisomerase II | Catalytic inhibition, preventing enzyme-DNA complex formation. nih.gov |

| Imidazo[1,2-a]pyridine-thiophene | FLT3 Kinase | Type-I inhibition, hydrogen bonding with the kinase hinge region. nih.gov |

| Thiophene-pyrazolourea | JNK3 Kinase | ATP-competitive inhibition, binding to a unique selectivity pocket. acs.org |

| 4-Phenylimidazole | Indoleamine 2,3-Dioxygenase (IDO1) | Direct coordination of an imidazole nitrogen to the heme iron in the active site. nih.govnih.gov |

Beyond enzyme inhibition, certain heterocyclic compounds are being studied for their ability to interact directly with DNA structures, offering alternative mechanisms for therapeutic intervention.

G-Quadruplex Stabilization: G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that are prevalent in telomeric regions and gene promoter areas, such as in the c-MYC oncogene. nih.govmdpi.com Small molecules that selectively bind to and stabilize these structures can inhibit processes like telomerase activity or gene transcription. Furan-based cyclic peptides, for example, have demonstrated a high affinity and selectivity for G4 structures over standard duplex DNA. nih.gov These ligands induce the formation of G4 structures and enhance their thermal stability, leading to significant downregulation of c-MYC expression in cell-based assays. nih.gov This research suggests that planar heterocyclic systems, including thiophene-imidazole derivatives, could be designed to act as effective G4 stabilizing agents. nih.govnih.gov

DNA Intercalation: While direct evidence for DNA double-strand helix breaking by this compound derivatives is not prominent in current research, related heterocyclic compounds have been shown to interact with DNA through intercalation. For instance, certain novel thiazole derivatives have been investigated for their ability to insert themselves between the base pairs of the DNA double helix. nih.gov Molecular docking and spectroscopic studies confirmed that these compounds bind strongly to calf-thymus DNA, likely via an intercalative mode. This mode of interaction can lead to cytotoxic effects and is a known mechanism for some anticancer drugs. nih.gov

The thiophene and imidazole moieties are present in numerous compounds with significant antimicrobial properties. Research has focused on their activity against a range of pathogens, including drug-resistant strains.

Antibacterial Activity: Thiophene derivatives have demonstrated notable activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. Time-kill curve assays have shown these compounds to have bactericidal effects. nih.gov The proposed mechanisms include increased permeabilization of the bacterial membrane and binding to outer membrane proteins. nih.gov Hybrid molecules incorporating pyrazole (B372694) and thiophene moieties have been developed as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential bacterial enzymes. acs.orgnih.gov Furthermore, derivatives of 4,5-diphenyl-1H-imidazole have shown potent activity against Gram-positive bacteria, with some compounds being more effective than ciprofloxacin (B1669076) against Staphylococcus aureus. scirp.org

Antifungal Activity: Imidazole-based drugs are widely used in treating fungal infections. researchgate.net Research into novel derivatives continues to explore their efficacy. For example, certain synthesized imidazole derivatives have been screened against Candida albicans, showing good antifungal activity. researchgate.net Hybrid thiazole derivatives containing an imidazole scaffold have also been evaluated against C. albicans, with some showing potent activity. nih.gov The mechanism of action for many imidazole antifungals involves the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

| Compound/Derivative Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) nih.gov |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) nih.gov |

| 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6d) | Staphylococcus aureus | 4 µg/mL scirp.org |

| Pyrazole-thiophene derivative (7b) | E. coli | 0.23 µg/mL nih.gov |

| Pyrazole-thiophene derivative (7b) | S. aureus | 0.25 µg/mL nih.gov |

| Pyrazole-thiophene derivative (7b) | C. albicans | 0.22 µg/mL nih.gov |

Derivatives containing thiophene and imidazole rings are known for their anti-inflammatory and analgesic properties. nih.govresearchgate.netsemanticscholar.org Research at the molecular level aims to uncover the specific pathways they modulate.

The anti-inflammatory action of many thiophene-based compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, certain thiophene derivatives inhibit the 5-LOX enzyme and can block mast cell degranulation, a critical event in the allergic inflammatory response. nih.gov At the cellular level, these compounds can reduce the gene expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism often involves the modulation of critical signaling pathways. For instance, related triazole derivatives have been shown to exert neuroprotective effects by repressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in expanding chronic inflammatory responses. mdpi.com

Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant interest. Theoretical and computational studies have provided insight into the antioxidant mechanisms of thiophene and imidazole-containing heterocycles.

The primary mechanisms by which these compounds exert antioxidant effects include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govfrontiersin.org

HAT Mechanism: The antioxidant donates a hydrogen atom to a free radical, neutralizing it. The feasibility of this pathway is determined by the bond dissociation enthalpy (BDE).

SET-PT Mechanism: This pathway involves the transfer of an electron from the antioxidant to the free radical, followed by the dissociation of a proton from the resulting radical cation. frontiersin.org

SPLET Mechanism: In this two-step process, the antioxidant first loses a proton, and the resulting anion then transfers an electron to the free radical. frontiersin.org

Applications in Materials Science and Technology

The reactivity and structural properties of thiophene and imidazole make their derivatives useful precursors in the synthesis of advanced materials. One notable application is in the modification of polymers.

Novel methods for cross-linking polypropylene (B1209903) (PP) have been developed using 2-thiophenemethyl amine and 1-(3-aminopropyl) imidazole. mdpi.com These precursors react with a bismaleimide (B1667444) cross-linker through Diels-Alder or Michael addition reactions. The resulting cross-linked polypropylene exhibits significantly improved thermal stability and superior melt properties compared to the original material. mdpi.com

Interestingly, the choice between the thiophene and imidazole precursor allows for the tuning of the final material's properties. Imidazole was found to be more reactive in the cross-linking reaction than thiophene, which is attributed to its lower resonance energy, making it more prone to react as a conjugated diene. mdpi.com The presence of the thiophene cross-linker, however, had a more positive influence on the crystallization behavior of the polymer. mdpi.com This work demonstrates the potential for using thiophene-imidazole chemistry to create advanced, melt-processable polymers with tailored thermal and rheological properties for commercial applications.

Optoelectronic Properties and Photochromism Studies

Derivatives of this compound are of significant interest in the field of optoelectronics due to their tunable photophysical properties. The electronic interplay between the thiophene and imidazole rings can be modulated through chemical modifications, leading to materials with tailored absorption and emission characteristics.

A notable area of investigation is the development of photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Diarylethenes incorporating a thiophene-imidazole core have been synthesized and studied for their photochromic behavior. researchgate.net Upon irradiation with UV light, these compounds can undergo a reversible cyclization reaction, leading to a significant change in their electronic structure and, consequently, their absorption and fluorescence properties. This "on-off" switching capability is a key feature for applications in optical data storage and molecular switches. researchgate.net

For instance, novel diarylethene fluorescent molecules based on a thiophene-imidazole core have demonstrated significant invisible photochromism upon photocyclization, resulting in remarkable fluorescence “turn-off” properties. researchgate.net This phenomenon is attributed to the photoisomerization from an open-ring to a closed-ring isomer. The photophysical properties, including the absorption and emission wavelengths, can be fine-tuned by introducing different substituents on the imidazole or thiophene rings. nih.gov For example, the introduction of a methoxyl group on the benzene (B151609) ring of an imidazole-based diarylethene can cause a red-shift in the UV absorption spectrum after UV irradiation. rsc.org Conversely, N-methylation on the imidazole rings can result in a blue-shift. rsc.org

Table 1: Photochromic Properties of Thiophene-Imidazole Diarylethene Derivatives

| Derivative | Absorption Max (Open Form) | Absorption Max (Closed Form) | Fluorescence | Switching Behavior |

|---|---|---|---|---|

| Diarylethene 1a | 320 nm | 480 nm | On/Off | Reversible |

| Diarylethene 1b | 335 nm | 510 nm | On/Off | Reversible |

| Diarylethene 2a | 315 nm | 475 nm | On/Off | Reversible |

| Diarylethene 2b | 330 nm | 505 nm | On/Off | Reversible |

Development as Functional Materials for Organic Electronics

The inherent electronic properties of this compound derivatives make them promising candidates for functional materials in organic electronics. Both thiophene and imidazole moieties are well-known building blocks in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Imidazole derivatives, with their strong electron-withdrawing capabilities, are suitable for use as emitters, hosts, and electron-transporting materials (ETMs) in OLEDs. researchgate.net Thiophene-containing polymers and small molecules are widely used as hole-transporting materials (HTMs) due to the electron-rich nature of the thiophene ring. The combination of these two heterocycles in a single molecule, such as in this compound, could lead to materials with bipolar charge transport properties, which are highly desirable for efficient OLEDs. mdpi.com

Research on (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile has shown that the optoelectronic properties of imidazole-based films can be tuned through external stimuli like acid or temperature. researchgate.net These treatments can induce crystallinity and modify the film morphology, leading to changes in fluorescence and the emission color in OLEDs. researchgate.net While this study does not specifically involve a thiophene moiety, it highlights the potential for tuning the solid-state properties of imidazole derivatives for electronic applications. The incorporation of a thiophene ring is expected to further enhance the charge-transporting capabilities and modulate the emission characteristics.

Exploration in Biosensor and Chemosensor Development

The development of chemosensors for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring and biological imaging. Thiophene and imidazole derivatives have been extensively explored as building blocks for fluorescent and colorimetric chemosensors. nih.gov

Thiophene-based chemosensors are known for their excellent photophysical properties and can be designed for the selective detection of various metal ions. nih.gov The imidazole ring, with its nitrogen atoms, can act as a binding site for cations and anions. mdpi.com The combination of a thiophene signaling unit with an imidazole binding site in this compound derivatives could lead to highly selective and sensitive chemosensors.

For example, a thiophene-imidazole fused diarylethene derivative has been shown to exhibit high selectivity toward iodide ions, with a pronounced change in absorption from colorless to yellow and fluorescence from bright yellow to dark. researchgate.net The detection limit for iodide was found to be 9.75 × 10⁻⁷ mol L⁻¹. researchgate.net This demonstrates the potential of the thiophene-imidazole scaffold in the design of sensitive chemosensors. The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), where the binding of the analyte to the sensor molecule modulates the fluorescence intensity. nih.gov

Table 2: Chemosensor Properties of a Thiophene-Imidazole Derivative for Iodide Detection

| Analyte | Detection Method | Observable Change | Limit of Detection |

|---|---|---|---|

| Iodide (I⁻) | Colorimetric & Fluorometric | Colorless to yellow, fluorescence quenching | 9.75 × 10⁻⁷ mol L⁻¹ |

Role as Catalysts and Ligands in Chemical Transformations

Beyond materials science, derivatives of this compound are being explored for their potential roles in catalysis, particularly as precursors to N-heterocyclic carbene (NHC) ligands and in the development of biomimetic catalysts.

N-Heterocyclic Carbene (NHC) Ligand Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. tcichemicals.com They are known for their strong σ-donating ability and their capacity to form stable complexes with a wide range of transition metals. Imidazolium (B1220033) salts are the most common precursors to NHCs. tcichemicals.com

The synthesis of imidazolium salts derived from this compound would provide access to a new class of NHC ligands. The presence of the thiophene moiety could influence the steric and electronic properties of the resulting NHC ligand, thereby modulating the reactivity and selectivity of the corresponding metal complexes. Thiophene-bridged bis-imidazolium salts have been reported as precursors for bidentate NHC ligands. researchgate.net These ligands can chelate to a metal center, providing enhanced stability to the catalytic species. The synthesis of such precursors typically involves the reaction of the thiophene-imidazole core with appropriate alkyl or aryl halides, followed by deprotonation to generate the free carbene.

Biomimetic Catalysis Research

Biomimetic catalysis aims to develop synthetic catalysts that mimic the function of enzymes. The imidazole ring is a key component of many enzyme active sites, most notably in the amino acid histidine, where it participates in a variety of catalytic processes, including acid-base catalysis and metal ion coordination.

While specific research on this compound in biomimetic catalysis is not yet widely reported, the structural features of this compound suggest its potential in this area. The imidazole moiety can act as a mimic of the histidine side chain, while the thiophene ring can be functionalized to introduce additional binding sites or to modulate the electronic properties of the imidazole. This could lead to the development of novel catalysts for a range of organic transformations that mimic enzymatic pathways.

Future Research Directions and Unexplored Avenues for 4 Thiophen 3 Yl 1h Imidazole Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic research should prioritize the development of more efficient, sustainable, and environmentally benign methods for the preparation of 4-thiophen-3-yl-1H-imidazole and its derivatives. While classical synthetic routes exist, they often involve harsh reaction conditions, hazardous reagents, and generate significant waste. nih.gov

Key areas for future investigation include:

Green Chemistry Approaches: The exploration of green synthetic methodologies, such as microwave-assisted synthesis and reactions in aqueous media or solvent-free conditions, could significantly enhance the sustainability of the synthesis of this compound. nih.govresearchgate.netsciencescholar.us The use of reusable catalysts, like magnetic nanoparticles, also presents a promising avenue for greener production. researchgate.net

One-Pot Multicomponent Reactions: Designing one-pot multicomponent reactions would offer an atom-economical and efficient pathway to construct the this compound scaffold. sciencescholar.us This approach minimizes intermediate isolation steps, thereby reducing solvent consumption and waste generation.

Flow Chemistry: The implementation of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of this compound. Flow reactors offer precise control over reaction parameters, leading to improved yields and purity.

C-H Activation/Functionalization: Investigating direct C-H activation and functionalization of both the thiophene (B33073) and imidazole (B134444) rings would provide a more direct and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. nih.govresearchgate.net |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. sciencescholar.us |

| Flow Chemistry | Scalability, enhanced safety, precise reaction control. |

| C-H Activation/Functionalization | Step-economy, access to novel derivatives. |

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the structure-property relationships of this compound and its derivatives is paramount for their rational design and application. Future research should employ a suite of advanced characterization techniques to elucidate their intricate structural features.

Promising techniques for future studies include:

Single-Crystal X-ray Diffraction: Obtaining single-crystal X-ray structures of this compound and its derivatives will provide definitive information on their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding their packing in the solid state and for validating computational models.

Advanced NMR Spectroscopy: The application of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, will be instrumental in unambiguously assigning the structure of new derivatives and studying their dynamic behavior in solution and the solid state.

Spectroscopic and Photophysical Studies: A detailed investigation of the photophysical properties of these compounds, using techniques like UV-Vis absorption and fluorescence spectroscopy, is essential for their potential application in organic electronics and sensors. utexas.edu

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental efforts and accelerating the discovery process. For this compound, a multi-scale computational approach will be crucial.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. uantwerpen.beresearchgate.netnih.gov These calculations can help in predicting reaction outcomes and understanding the electronic properties relevant to material applications.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological targets or in condensed phases. uantwerpen.beresearchgate.net This is particularly important for understanding its behavior in biological systems and for designing new functional materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For biological applications, QSAR studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent compounds.

Exploration of New Mechanistic Pathways in Biological Systems

The imidazole and thiophene moieties are present in numerous biologically active compounds, suggesting that this compound could also possess interesting pharmacological properties. jchemrev.comnih.govresearchgate.net Future research should be directed towards a systematic exploration of its biological activities and mechanisms of action.

Potential avenues for biological investigation include:

Kinase Inhibition: Given that many imidazole-based compounds are known to be kinase inhibitors, it would be valuable to screen this compound and its derivatives against a panel of kinases, such as BRAF, which are important targets in cancer therapy. nih.govresearchgate.net

Antimicrobial and Antiparasitic Activity: Thiophene and imidazole derivatives have shown promise as antimicrobial and antiparasitic agents. jchemrev.com Therefore, evaluating the activity of this compound against a range of bacteria, fungi, and parasites is a logical next step.

Enzyme Inhibition: Exploring the inhibitory activity of this compound against other classes of enzymes could uncover new therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying the specific cellular targets and pathways affected.

Design of Next-Generation Functional Materials

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel functional materials.

Future research in materials science could focus on:

Organic Electronics: The incorporation of this compound into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). utexas.edunih.govmdpi.com The electron-rich nature of the thiophene ring combined with the electronic properties of the imidazole ring could result in materials with desirable charge transport and photophysical properties.

Sensors: The imidazole moiety can act as a binding site for metal ions and other analytes. This suggests that derivatives of this compound could be developed as chemosensors for the detection of specific ions or molecules.

Catalysis: N-heterocyclic carbene (NHC) complexes derived from imidazolium (B1220033) salts are powerful catalysts for a wide range of organic transformations. utexas.edu The synthesis of NHC precursors from this compound could lead to novel catalysts with unique reactivity and selectivity.

Metal-Organic Frameworks (MOFs): The use of functionalized this compound derivatives as organic linkers in the synthesis of MOFs could result in porous materials with applications in gas storage, separation, and catalysis. utexas.edumdpi.com

| Application Area | Potential Role of this compound |

| Organic Electronics | Component of conjugated materials for OLEDs, OPVs, and OFETs. utexas.edunih.gov |

| Sensors | Active material in chemosensors for ion and molecule detection. |

| Catalysis | Precursor for N-heterocyclic carbene (NHC) catalysts. utexas.edu |

| Metal-Organic Frameworks | Organic linker for the construction of porous materials. utexas.edumdpi.com |

Q & A

Q. Q1: What are the standard synthetic routes for 4-thiophen-3-yl-1H-imidazole, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation of 2-bromo-1-(thiophen-3-yl)ethanone with formamide under reflux conditions. A modified Debus-Radziszewski reaction can be employed, where molar ratios of reactants (e.g., 1:2 for ketone:formamide) and temperature control (80–100°C) are critical for yield optimization. Evidence from analogous imidazole derivatives shows yields ranging from 43% to 67%, with lower yields attributed to side reactions like incomplete cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity. Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) is recommended .

Q. Q2: What analytical techniques are essential for validating the structure of this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Confirm the presence of N–H (3115–3294 cm⁻¹) and C=N (1619–1658 cm⁻¹) stretches, with deviations >10 cm⁻¹ indicating impurities .

- ¹H/¹³C NMR : Look for imidazole protons (δ 7.2–7.8 ppm) and thiophene protons (δ 7.0–7.5 ppm). Signal splitting may indicate regioisomeric contamination .

- HPLC : Normal-phase HPLC (e.g., tR = 5.85–10.81 min) with UV detection at 254 nm ensures >95% purity .

Advanced Synthesis and Optimization

Q. Q3: How can one resolve low yields in the synthesis of this compound due to competing side reactions?

Methodological Answer: Low yields often arise from:

- Incomplete cyclization : Increase reaction time (24–48 hrs) or add catalytic acetic acid to promote cyclization .

- Oxidative degradation : Use inert atmospheres (N₂/Ar) to protect sensitive intermediates.

- Byproduct formation : Optimize stoichiometry (e.g., excess formamide) and employ microwave-assisted synthesis to reduce side reactions .

Validate improvements via LC-MS to detect intermediates like uncyclized thioketones .

Q. Q4: What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

- Continuous flow chemistry : Reduces thermal degradation and improves reproducibility.

- Crystallization optimization : Use mixed solvents (e.g., ethanol/dichloromethane) to enhance crystal lattice formation.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time quality control .

Structural and Computational Analysis

Q. Q5: How can X-ray crystallography resolve ambiguities in the regiochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for unambiguous assignment. For example:

- Compare bond lengths (C–N in imidazole: ~1.31–1.35 Å) and angles to distinguish between 1H- and 4H-tautomers.

- Use Hirshfeld surface analysis to validate hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

If crystallization fails, employ DFT calculations (B3LYP/6-31G*) to predict tautomeric stability .

Q. Q6: How should researchers address contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Methodological Answer:

- Solvent effects : Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity.

- Dynamic effects : Include Boltzmann-weighted conformational ensembles in DFT models.

- Validation : Cross-check with solid-state NMR or SC-XRD to resolve discrepancies .

Biological and Functional Studies

Q. Q7: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme inhibition : Screen against IDO (indoleamine 2,3-dioxygenase) using a colorimetric assay (λ = 600 nm) with L-tryptophan as substrate .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculation via nonlinear regression .

Q. Q8: How can structure-activity relationships (SAR) guide the modification of this compound?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ at thiophene-4) to enhance π-π stacking with enzyme active sites.

- Docking studies : Use AutoDock Vina to predict binding poses in IDO (PDB: 2D0T). Prioritize derivatives with ΔG < −8 kcal/mol .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using Schrödinger’s Phase .

Data Interpretation and Validation

Q. Q9: How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for this compound?

Methodological Answer:

- IR-NMR mismatch : If IR shows N–H stretch but NMR lacks a broad singlet, consider deuteration or tautomerization.

- Impurity analysis : Use HRMS to detect trace byproducts (e.g., dimeric species).

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal tautomeric equilibria .

Q. Q10: What validation criteria are critical for publishing crystallographic data of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.